Cas no 2118076-61-0 (methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate)

Technical Introduction: Methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate is a versatile intermediate in organic synthesis, particularly valued for its functional group compatibility and stability under diverse reaction conditions. The presence of both a bromo substituent and a Boc-protected amino group on the aromatic ring enables selective transformations, making it useful in pharmaceutical and agrochemical applications. The ester moiety facilitates further derivatization, while the Boc group offers orthogonal protection for amines, ensuring controlled deprotection when required. Its crystalline nature and well-defined reactivity profile enhance reproducibility in multi-step syntheses. This compound is particularly advantageous in the preparation of complex molecules requiring precise functionalization at the meta-position of the benzoate scaffold.
methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate structure
2118076-61-0 structure
Product name:methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate
CAS No:2118076-61-0
MF:C13H16BrNO4
MW:330.174443244934
CID:5619689
PubChem ID:165930825

methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate Chemical and Physical Properties

Names and Identifiers

    • 2118076-61-0
    • methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
    • EN300-28295507
    • methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate
    • Inchi: 1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-7-8(11(16)18-4)5-6-9(10)14/h5-7H,1-4H3,(H,15,17)
    • InChI Key: SFJBNFJWQGWLQM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=O)OC)C=C1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 329.02627g/mol
  • Monoisotopic Mass: 329.02627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.6Ų
  • XLogP3: 3

methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28295507-2.5g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0 95.0%
2.5g
$1089.0 2025-03-19
Enamine
EN300-28295507-5.0g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0 95.0%
5.0g
$1614.0 2025-03-19
Enamine
EN300-28295507-10g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0
10g
$2393.0 2023-09-07
Enamine
EN300-28295507-1g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0
1g
$557.0 2023-09-07
Enamine
EN300-28295507-5g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0
5g
$1614.0 2023-09-07
Enamine
EN300-28295507-0.25g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0 95.0%
0.25g
$513.0 2025-03-19
Enamine
EN300-28295507-10.0g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0 95.0%
10.0g
$2393.0 2025-03-19
Enamine
EN300-28295507-0.5g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0 95.0%
0.5g
$535.0 2025-03-19
Enamine
EN300-28295507-0.05g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0 95.0%
0.05g
$468.0 2025-03-19
Enamine
EN300-28295507-1.0g
methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate
2118076-61-0 95.0%
1.0g
$557.0 2025-03-19

methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate Related Literature

Additional information on methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate

Methyl 4-Bromo-3-{(tert-Butoxy)Carbonylamino}Benzoate (CAS No. 2118076-61-0): Properties, Applications, and Market Insights

The compound methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate (CAS No. 2118076-61-0) is a specialized organic molecule widely used in pharmaceutical and chemical research. Its unique structure, featuring a bromo substituent and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in synthetic chemistry. Researchers and manufacturers frequently seek this compound for its role in drug discovery and fine chemical synthesis.

One of the key features of methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate is its versatility in organic transformations. The presence of the Boc group allows for selective deprotection under mild acidic conditions, making it ideal for peptide coupling and other sensitive reactions. Additionally, the bromine atom at the 4-position offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are highly relevant in modern medicinal chemistry.

In recent years, the demand for methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate has increased due to its applications in the development of novel therapeutics. With the rise of small-molecule drugs and targeted therapies, researchers are exploring its potential in kinase inhibitors and protease modulators. The compound's stability and solubility properties also make it suitable for high-throughput screening (HTS) assays, a growing trend in drug discovery pipelines.

From a market perspective, CAS No. 2118076-61-0 is primarily supplied by specialized chemical manufacturers catering to pharmaceutical and biotechnology sectors. The global shift toward personalized medicine and orphan drug development has further driven interest in such intermediates. Companies are investing in scalable synthesis methods to meet the needs of academic labs and industrial R&D teams.

For those working with methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate, proper handling and storage are essential to maintain its integrity. The compound should be stored in a cool, dry environment, away from strong acids or bases that could prematurely cleave the Boc protecting group. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly used to verify its purity and structure.

In conclusion, methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate (CAS No. 2118076-61-0) is a crucial building block in modern synthetic chemistry. Its applications span drug discovery, material science, and agrochemical research, aligning with current trends in green chemistry and sustainable synthesis. As the demand for innovative chemical solutions grows, this compound will likely remain a key player in the field.

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